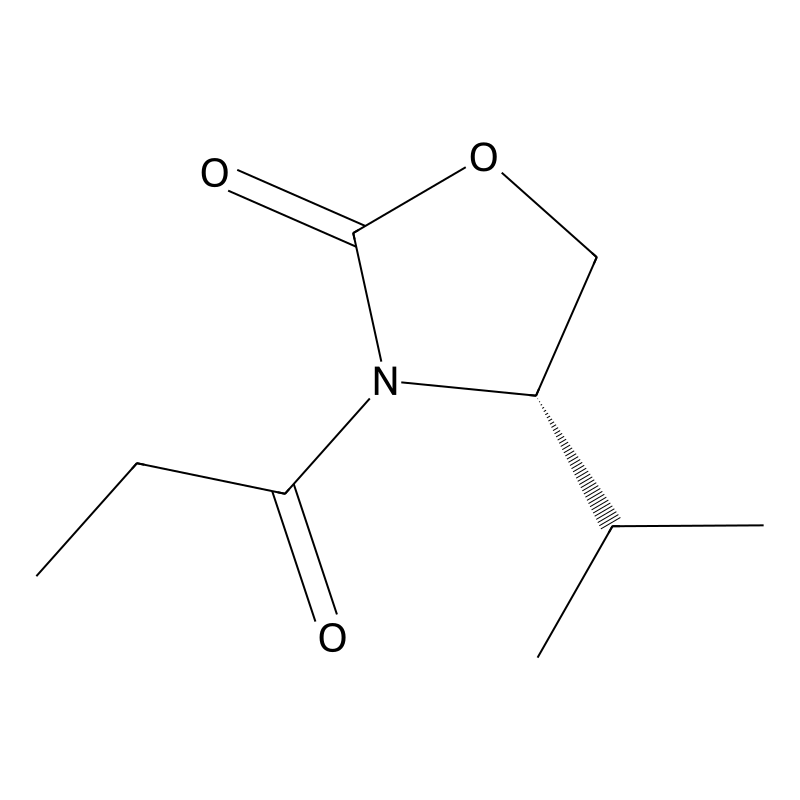

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone (CAS: 77877-19-1) is a premier Evans chiral auxiliary derivative widely procured for highly stereoselective carbon-carbon bond formation [1]. Featuring an N-propionyl group tethered to a sterically demanding (S)-4-isopropyl-2-oxazolidinone core, this reagent is the benchmark precursor for asymmetric aldol additions, alkylations, and Michael reactions. In industrial and advanced laboratory settings, it is valued not only for its ability to enforce strict diastereofacial shielding via a rigid Zimmerman-Traxler transition state but also for its highly crystalline nature and predictable cleavage kinetics. For procurement teams, this compound represents the optimal intersection of extreme stereocontrol and practical processability, making it a critical raw material for the synthesis of complex active pharmaceutical ingredients (APIs), polyketides, and modified amino acids.

Substituting (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone with generic chiral pool reagents, non-chiral N-acyl oxazolidinones, or even closely related analogues like the 4-phenyl derivative often leads to catastrophic drops in stereoselectivity and process yield [1]. While less sterically encumbered auxiliaries might offer marginal cost savings upfront, they frequently result in near 1:1 diastereomeric mixtures during critical aldol or alkylation steps, necessitating exhaustive, yield-destroying chromatographic separations. Furthermore, attempting to substitute with ultra-bulky alternatives like the 4-tert-butyl derivative can severely impede the downstream cleavage step, requiring forcing conditions that degrade sensitive API intermediates. The specific steric profile of the isopropyl group provides an irreplaceable balance: it is bulky enough to consistently secure >98:2 diastereomeric ratios, yet accessible enough to permit rapid, high-yield auxiliary cleavage and recovery.

Superior Diastereofacial Shielding in Asymmetric Alkylations

In comparative studies of asymmetric alkylation for complex pharmaceutical intermediates, the 4-isopropyl oxazolidinone architecture demonstrates a profound advantage over both benzyl and phenyl-substituted analogues [1]. When subjected to demanding alkylation conditions, the 4-isopropyl auxiliary achieved a diastereomeric ratio (dr) of 13.4:1 and an isolated yield of 81%. In direct contrast, the 4-benzyl derivative yielded a dr of only 5.3:1 (56% yield), and the 4-methyl-5-phenyl derivative provided a marginal 3.7:1 dr (52% yield). This quantitative leap in both stereocontrol and chemical yield underscores the unique steric shielding capacity of the isopropyl group in restricting electrophile trajectory.

| Evidence Dimension | Diastereomeric ratio (dr) and chemical yield in asymmetric alkylation |

| Target Compound Data | 13.4:1 dr; 81% isolated yield |

| Comparator Or Baseline | 4-benzyl auxiliary (5.3:1 dr; 56% yield) and 4-methyl-5-phenyl auxiliary (3.7:1 dr; 52% yield) |

| Quantified Difference | 2.5x higher diastereoselectivity and 44% higher absolute yield compared to the benzyl analogue. |

| Conditions | Asymmetric alkylation utilizing the respective chiral auxiliary architectures in API intermediate synthesis. |

For procurement and process chemistry, selecting the isopropyl derivative eliminates downstream purification bottlenecks and significantly boosts the overall throughput of API intermediate synthesis.

Near-Perfect Stereocontrol in Boron-Mediated Evans Aldol Reactions

The primary industrial and academic application of (S)-(+)-4-Isopropyl-3-propionyl-2-oxazolidinone is its use in the Evans aldol reaction [1]. Upon conversion to its (Z)-boron enolate, the reagent consistently delivers exceptional stereocontrol when reacted with a wide array of aliphatic and aromatic aldehydes. Literature validates that the isopropyl auxiliary routinely achieves diastereomeric ratios exceeding 98:2 for the desired syn-aldol adducts, such as in the highly convergent syntheses of complex targets like tubulysins. In contrast, baseline non-chiral N-acyl oxazolidinones or generic amides typically produce essentially random 1:1 stereoisomer mixtures under similar conditions, rendering them useless for precision asymmetric synthesis.

| Evidence Dimension | Syn:anti diastereomeric ratio in cross-aldol additions |

| Target Compound Data | >98:2 diastereomeric ratio (syn-aldol) |

| Comparator Or Baseline | Non-chiral N-acyl oxazolidinones (~1:1 diastereomeric ratio) |

| Quantified Difference | Shift from zero stereocontrol to near-absolute (>96% de) stereocontrol. |

| Conditions | Boron-mediated aldol addition of the (Z)-enolate to target aldehydes at low temperatures. |

Ensures reliable, predictable stereocontrol in foundational carbon-carbon bond-forming steps, which is an absolute requirement for procuring raw materials for polyketide or peptide synthesis.

Optimal Balance of Shielding and Cleavage Kinetics for Auxiliary Recovery

A critical metric for the industrial viability of a chiral auxiliary is its ease of removal and recovery once the stereocenter is established [1]. While ultra-bulky alternatives like the 4-tert-butyl-2-oxazolidinone provide excellent stereocontrol, their extreme steric hindrance severely retards nucleophilic cleavage (e.g., via LiOOH), often leading to degraded yields or requiring forcing conditions that can epimerize sensitive products. The 4-isopropyl group provides the precise steric 'sweet spot': it mimics the high stereocontrol of bulkier groups during the forward reaction but permits rapid, high-yield (>90%) non-destructive cleavage. This allows the expensive chiral auxiliary to be efficiently recovered and recycled, a stark contrast to the poor recovery rates of hyper-shielded analogues.

| Evidence Dimension | Cleavage efficiency and auxiliary recovery |

| Target Compound Data | Rapid cleavage kinetics with >90% auxiliary recovery under mild conditions (e.g., LiOOH, 0 °C) |

| Comparator Or Baseline | 4-tert-butyl-2-oxazolidinone (sluggish cleavage, lower recovery yields, requires forcing conditions) |

| Quantified Difference | Significantly higher recovery yields and milder processing conditions compared to tert-butyl analogues. |

| Conditions | Nucleophilic cleavage (hydrolysis or reduction) of the N-acyl bond post-aldol/alkylation. |

In scale-up and industrial procurement, the ability to quantitatively recover and reuse the chiral auxiliary without harsh conditions dramatically improves process economics and lowers the effective cost of goods.

Industrial Synthesis of Chiral API Intermediates

Ideal for the large-scale asymmetric alkylation and aldol condensation steps required in the manufacturing of complex pharmaceuticals, where its high yield (e.g., 81%) and superior dr (>13:1) directly reduce purification costs and improve throughput [1].

Total Synthesis of Polyketides and Macrolides

The reagent of choice for constructing the all-syn or anti-propionate stereotriads found in natural products like tylonolide and jasplakinolide, owing to its reliable >98:2 syn-aldol stereocontrol [1].

Production of Non-Natural Amino Acids

Highly suited for the stereoselective synthesis of modified or unnatural amino acids (e.g., tubuphenylalanine derivatives) via electrophilic amination or radical addition to its corresponding enolates [1].

Process Chemistry Requiring Auxiliary Recycling

The preferred chiral auxiliary in workflows where process economics demand the quantitative, non-destructive recovery of the chiral director, outperforming hyper-bulky alternatives that resist mild cleavage [2].

References

- [1] Friestad, G. K., et al. 'Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester.' The Journal of Organic Chemistry 86.21 (2021): 15387-15405.

- [2] Davies, S. G., et al. 'SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one.' Organic & Biomolecular Chemistry 4.15 (2006): 2945-2964.

XLogP3

Wikipedia

Dates

Explore Compound Types